

# An In-depth Technical Guide on the Chemical Properties of (2R)-sulfonatepropionyl-CoA

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## Compound of Interest

Compound Name: (2R)-sulfonatepropionyl-CoA

Cat. No.: B15546680

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Disclaimer: Direct experimental data on **(2R)-sulfonatepropionyl-CoA** is limited in the public domain. This guide provides a comprehensive overview based on available database information and inferences drawn from the well-characterized parent molecule, propionyl-CoA, and related sulfur-containing acyl-CoA derivatives. The experimental protocols and potential biological roles described herein are generalized and should be adapted for specific research needs.

## Introduction

**(2R)-sulfonatepropionyl-CoA** is a coenzyme A (CoA) derivative of 2-sulfonatepropionic acid. As a member of the acyl-CoA family, it is structurally related to propionyl-CoA, a key intermediate in cellular metabolism. The introduction of a sulfonate group at the 2-position of the propionyl moiety suggests unique chemical properties and potential biological activities that may differ significantly from its non-sulfonated counterpart. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the known and inferred chemical properties of **(2R)-sulfonatepropionyl-CoA**, along with generalized experimental approaches for its study.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **(2R)-sulfonatepropionyl-CoA**, as computed by PubChem, are summarized below. These values provide a foundational understanding of the molecule's characteristics.<sup>[1]</sup>

Property	Value	Source
Molecular Formula	C24H40N7O20P3S2	PubChem
Molecular Weight	903.7 g/mol	PubChem
IUPAC Name	(2R)-1-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propionylamino]ethylsulfany]]-1-oxopropane-2-sulfonic acid	PubChem
InChIKey	YXSJYGNQFYJFEQ-QDWLRESLSA-N	PubChem
Canonical SMILES	CC(C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC(C(C(C(O)P(=O)(O)O)O1)N2C=NC3=C(N=CN=C32)N)O1)O)O)S(=O)(=O)O	PubChem

The structure of **(2R)-sulfonatepropionyl-CoA** is characterized by the presence of a highly polar sulfonate group, which is expected to significantly influence its solubility in aqueous solutions and its interactions with biological macromolecules. The thioester linkage to coenzyme A is a high-energy bond, making the molecule a potential donor of the sulfonatepropionyl group in enzymatic reactions.

## Inferred Biological Context and Significance

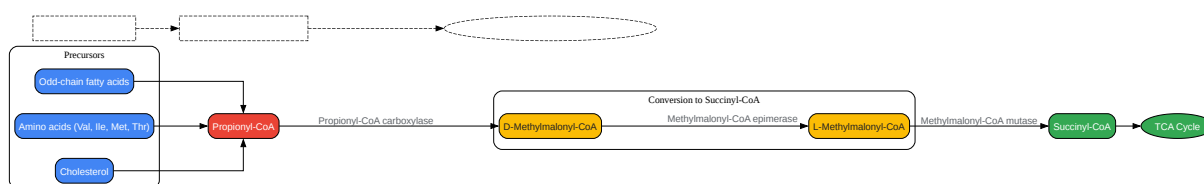
While no specific metabolic pathways involving **(2R)-sulfonatepropionyl-CoA** have been elucidated, its structural similarity to propionyl-CoA allows for informed hypotheses regarding its potential biological roles. Propionyl-CoA is a central metabolite derived from the catabolism of

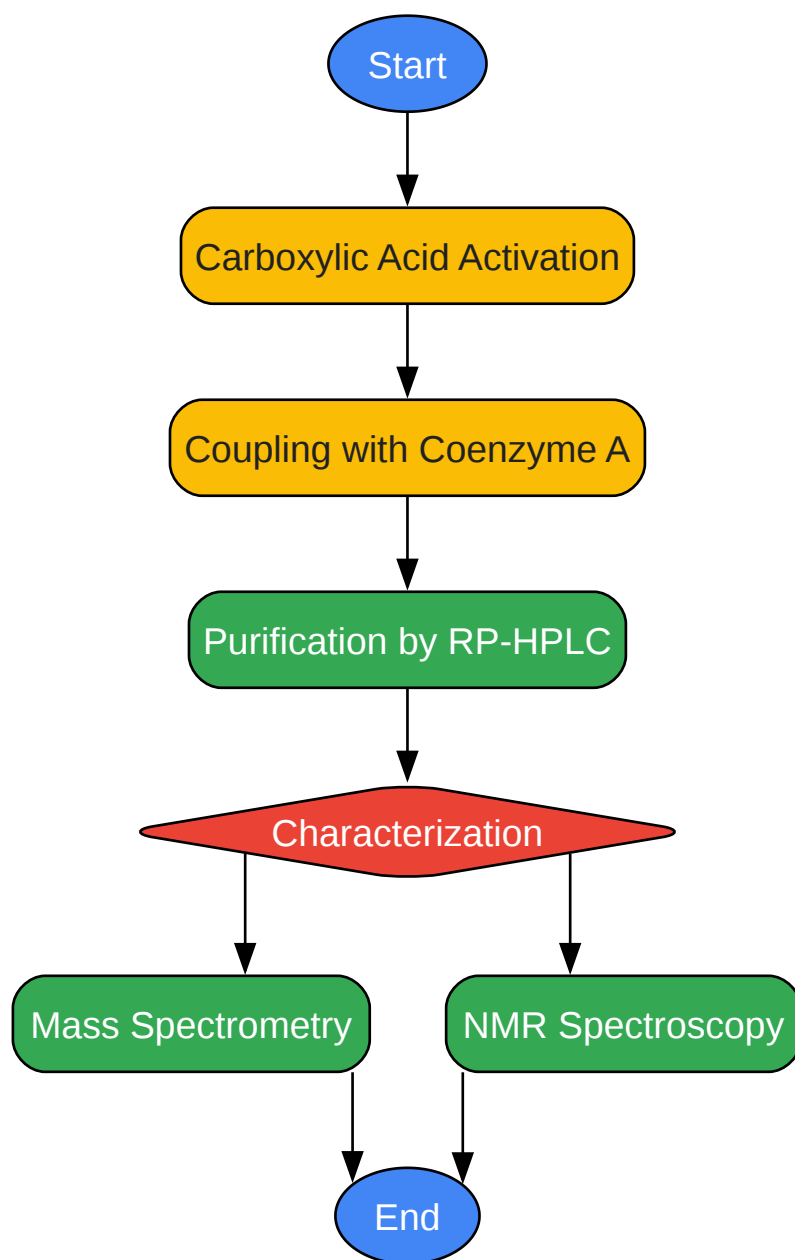
odd-chain fatty acids, certain amino acids (valine, isoleucine, methionine, and threonine), and cholesterol.<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> It enters the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA.<sup>[3]</sup>

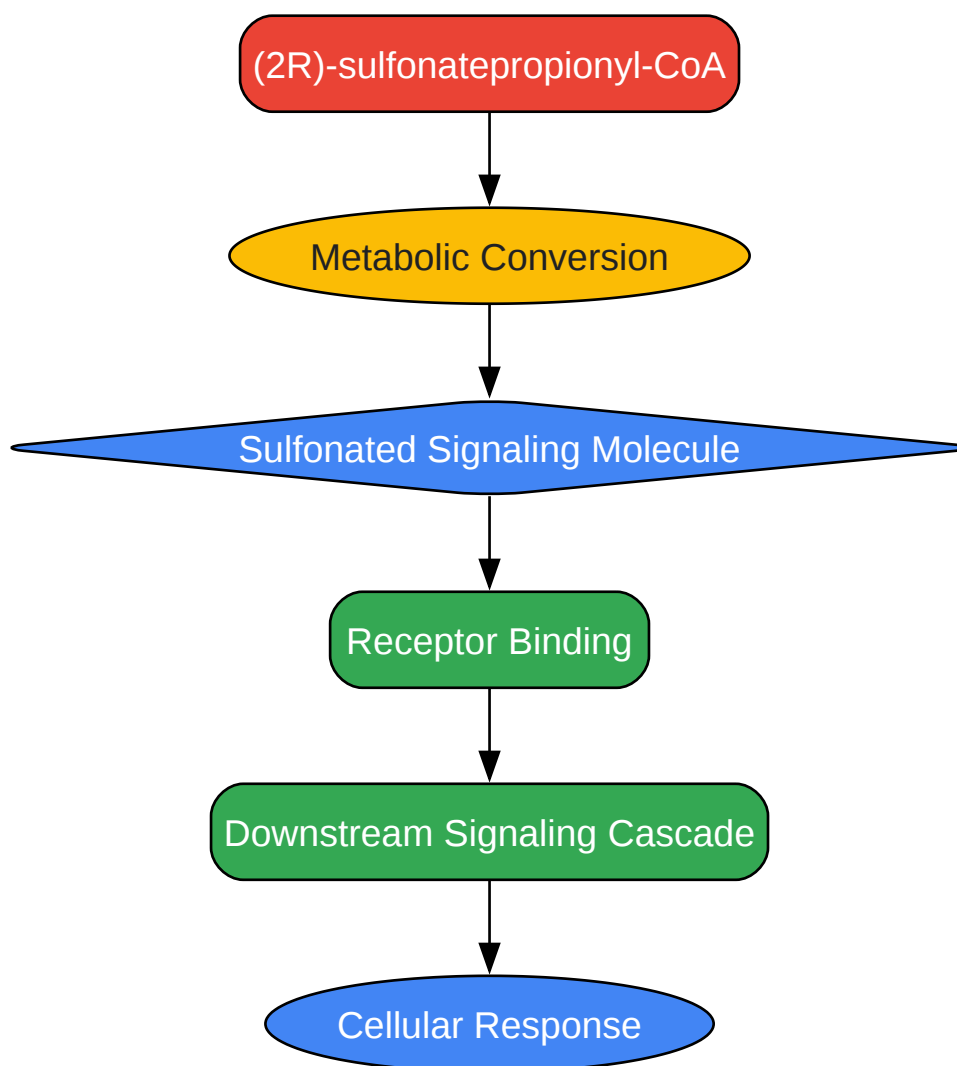
**(2R)-sulfonatepropionyl-CoA** could potentially be:

- An intermediate in the metabolism of sulfonated organic compounds.
- A substrate or inhibitor of enzymes that typically utilize propionyl-CoA or other acyl-CoAs.<sup>[2]</sup>
- A precursor for the biosynthesis of novel sulfonated natural products.

The diagram below illustrates the established metabolic fate of propionyl-CoA and suggests a hypothetical point of entry for a sulfonated analogue.







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## References

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